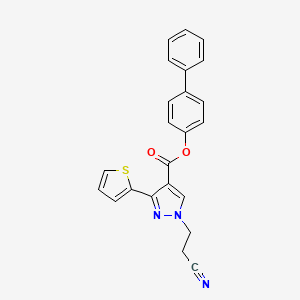
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate, also known as BPTC, is a chemical compound that belongs to the pyrazole class of organic compounds. BPTC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is its high potency and selectivity against certain enzymes and proteins. This makes it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate. One potential direction is the development of new derivatives of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate with improved solubility and selectivity. Another potential direction is the investigation of the mechanism of action of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate in more detail, which could lead to the discovery of new targets for drug development. Finally, the potential applications of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate in material science and organic synthesis should also be explored further.
Métodos De Síntesis
The synthesis of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate involves the reaction of 4-biphenylylhydrazine with ethyl 2-cyanoacetate and 2-thiophenecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out in refluxing ethanol, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also shown promising results as an inhibitor of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
(4-phenylphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c24-13-5-14-26-16-20(22(25-26)21-8-4-15-29-21)23(27)28-19-11-9-18(10-12-19)17-6-2-1-3-7-17/h1-4,6-12,15-16H,5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHYFEHWLSSNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN(N=C3C4=CC=CS4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)
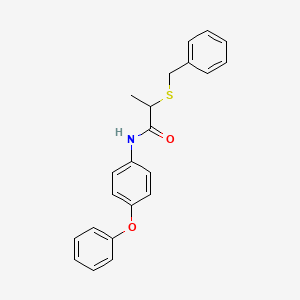
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
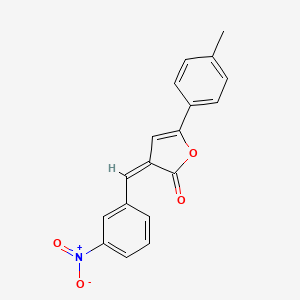
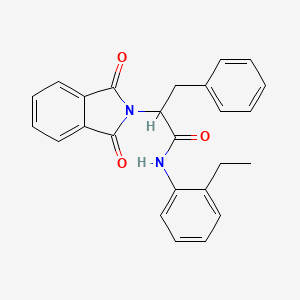
![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)
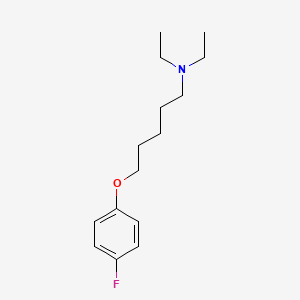
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)